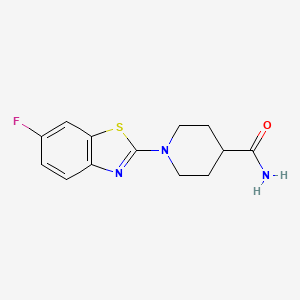![molecular formula C17H18N4OS B12263697 3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina es un compuesto orgánico complejo que pertenece a la clase de derivados de pirimidina. La pirimidina es un compuesto heterocíclico de seis miembros que contiene átomos de nitrógeno en las posiciones 1 y 3.
Métodos De Preparación
La síntesis de 3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina involucra múltiples pasos, incluyendo la formación del anillo de pirimidina y la funcionalización posteriorLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar el rendimiento deseado del producto .
Análisis De Reacciones Químicas
3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción típicamente involucran el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos fármacos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antivirales.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a la supresión del crecimiento de las células cancerosas. Además, puede interactuar con receptores celulares para modular las vías de señalización, lo que resulta en efectos terapéuticos .
Comparación Con Compuestos Similares
3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina se puede comparar con otros derivados de pirimidina, tales como:
Imatinib: Un fármaco anticancerígeno conocido que se dirige a las tirosina quinasas específicas.
Dasatinib: Otro agente anticancerígeno que inhibe múltiples tirosina quinasas.
Pazopanib: Un fármaco utilizado en el tratamiento del carcinoma de células renales y el sarcoma de tejidos blandos.
Nilotinib: Un inhibidor de la tirosina quinasa utilizado en el tratamiento de la leucemia mieloide crónica.
Estos compuestos comparten similitudes estructurales con 3-Metil-4-[(1-{7-metiltieno[3,2-d]pirimidin-4-il}pirrolidin-3-il)oxi]piridina pero difieren en sus objetivos moleculares específicos y aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C17H18N4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
7-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4OS/c1-11-7-18-5-3-14(11)22-13-4-6-21(8-13)17-16-15(19-10-20-17)12(2)9-23-16/h3,5,7,9-10,13H,4,6,8H2,1-2H3 |
Clave InChI |
IMCBEJRJMRTXSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1N=CN=C2N3CCC(C3)OC4=C(C=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12263623.png)
![Ethyl 2-{[(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12263629.png)
![4,4-Difluoro-1-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12263642.png)
![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12263648.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B12263659.png)
![6-(2-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12263687.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B12263704.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine](/img/structure/B12263705.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263722.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
